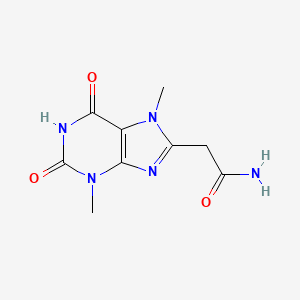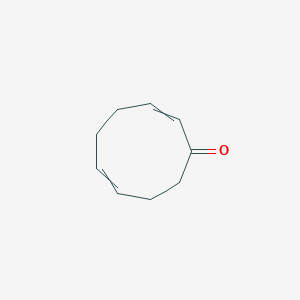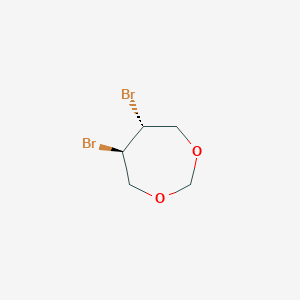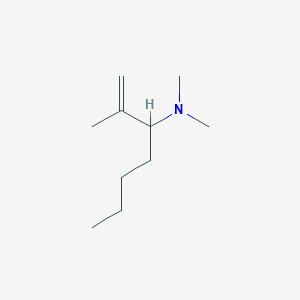![molecular formula C18H38O2Sn B14586675 Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane CAS No. 61276-57-1](/img/structure/B14586675.png)
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to three butyl groups and an epoxy-functionalized alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an epoxy-functionalized alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Bu3SnH+Epoxy-Alkyl Halide→Tributyl[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxystannane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituents used.
Scientific Research Applications
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. The tin atom can also coordinate with various ligands, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Used as a biocide and in industrial applications.
Tributyltin acetate: Employed in organic synthesis and as a catalyst.
Properties
CAS No. |
61276-57-1 |
|---|---|
Molecular Formula |
C18H38O2Sn |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
tributyl-[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxystannane |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-6(2,7)3-5-4-8-5;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
YKIZSYWXKVQJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)

![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)

![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)


![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)


![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)

![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
